molecular formula C22H17N3O2 B3449195 4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B3449195
M. Wt: 355.4 g/mol
InChI Key: RCXVDJUAWNIINU-UHFFFAOYSA-N
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Description

“4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide” is a compound that has been studied for its potential antibacterial properties . It is a part of the oxadiazole family of compounds, which are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of this compound involves the creation of a hybrid ring system. This process has been described as efficient, yielding potential antibacterial agents . Other methods of synthesis involve the use of sodium borohydride reduction and a one-pot synthesis-functionalization strategy .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This structure is known as an oxadiazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the creation of a hybrid ring system . Other reactions involve the use of sodium borohydride reduction and a one-pot synthesis-functionalization strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula and mass, as well as its solubility . Further details about its properties are not specified in the sources.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the sources, it is known that 1,3,4-oxadiazoles, the family of compounds to which it belongs, have various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

Future Directions

The future directions for this compound could involve further exploration of its potential antibacterial properties . Additionally, its synthesis methods could be refined to improve efficiency .

properties

IUPAC Name

4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-7-9-16(10-8-15)20(26)23-19-13-11-18(12-14-19)22-25-24-21(27-22)17-5-3-2-4-6-17/h2-14H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXVDJUAWNIINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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